- A process for producing aminocrotonylamino-substituted quinazoline derivatives and their intermediates, World Intellectual Property Organization, , ,
Cas no 945553-94-6 (7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine)

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-Chloro-4-fluoroaniline)-7-Phenylsulfonyl-6-nitroquinazoline
- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine
- 7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine
- (7-Phenylsulfonyl-6-nitro-chinazolin-4-yl)-(3-chlor-4-fluor-phenyl)-amin
- 7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
- IBXBOQKFZSMVOL-UHFFFAOYSA-N
- SB11869
- AK171
- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine (ACI)
- SY098094
- DB-158971
- SCHEMBL1366567
- NS00005522
- EC 620-069-6
- AKOS025290977
- AS-34025
- CS-0050131
- DTXSID10893728
- VMB55394
- MFCD17018718
- 4-(3-chloro-4-fluoro-phenylamino)-7-(phenylsulphonyl)-6-nitro-quinazoline
- 945553-94-6
- C20H12ClFN4O4S
- 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine
-
- MDL: MFCD17018718
- インチ: 1S/C20H12ClFN4O4S/c21-15-8-12(6-7-16(15)22)25-20-14-9-18(26(27)28)19(10-17(14)23-11-24-20)31(29,30)13-4-2-1-3-5-13/h1-11H,(H,23,24,25)
- InChIKey: IBXBOQKFZSMVOL-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C(S(C2C=CC=CC=2)(=O)=O)=CC2N=CN=C(C=2C=1)NC1C=C(Cl)C(F)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 458.0251819g/mol
- どういたいしつりょう: 458.0251819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 665.9±55.0 °C at 760 mmHg
- フラッシュポイント: 356.5±31.5 °C
- じょうきあつ: 0.0±2.0 mmHg at 25°C
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD300629)
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06674-50G |
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |
945553-94-6 | 97% | 50g |
¥ 6,454.00 | 2023-04-12 | |
Alichem | A019109521-10g |
N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine |
945553-94-6 | 95% | 10g |
$914.16 | 2023-08-31 | |
Chemenu | CM104437-5g |
7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |
945553-94-6 | 97% | 5g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120771-1g |
N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine |
945553-94-6 | 98+% | 1g |
¥588.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120771-5g |
N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine |
945553-94-6 | 98+% | 5g |
¥1853.00 | 2024-04-24 | |
Chemenu | CM104437-10g |
7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |
945553-94-6 | 97% | 10g |
$*** | 2023-05-29 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06477-10g |
7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |
945553-94-6 | 95% | 10g |
$650 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06674-5G |
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |
945553-94-6 | 97% | 5g |
¥ 1,214.00 | 2023-04-12 | |
1PlusChem | 1P00IISQ-1g |
7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |
945553-94-6 | 95% | 1g |
$252.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06674-10.0g |
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |
945553-94-6 | 97% | 10.0g |
¥2019.0000 | 2024-07-19 |
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation and application of afatinib intermediate impurity, China, , ,
ごうせいかいろ 3
- Artemisinin derivatives, preparation process and application, World Intellectual Property Organization, , ,
ごうせいかいろ 4
- Process for preparing aminocrotonylamino-substituted quinazoline derivatives, United States, , ,
ごうせいかいろ 5
- Tyrosine Kinase Inhibitor Gold Nanoconjugates for the Treatment of Non-Small Cell Lung CancerACS Applied Materials & Interfaces, 2019, 11(18), 16336-16346,
ごうせいかいろ 6
- Preparation of quinazolinylamides for diagnosis of tumor having EGFR mutant and for tumor growth inhibition, Korea, , ,
ごうせいかいろ 7
- Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptorBioorganic & Medicinal Chemistry, 2013, 21(24), 7988-7998,
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine Raw materials
- Benzenesulfinic acid, sodium salt
- Sodium benzenesulfonate
- Benzenesulfinic acid
- 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine Preparation Products
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 関連文献
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amineに関する追加情報
Comprehensive Analysis of 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine (CAS No. 945553-94-6)
The compound 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine (CAS No. 945553-94-6) is a highly specialized quinazoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzenesulfonyl group and a nitro-quinazolin-4-amine core, makes it a subject of interest for researchers exploring kinase inhibitors and targeted therapies. This article delves into its properties, applications, and relevance in contemporary scientific discourse.
In recent years, the demand for small-molecule inhibitors has surged, particularly in oncology and immunology. 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine aligns with this trend due to its potential as a tyrosine kinase inhibitor. Researchers are investigating its efficacy in modulating signal transduction pathways, a hot topic in cancer research. Its nitro group and halogen-substituted phenyl moiety contribute to its binding affinity, making it a candidate for drug discovery programs.
The synthetic route for CAS No. 945553-94-6 involves multi-step organic transformations, including Suzuki coupling and nitration reactions. These methods are widely discussed in medicinal chemistry forums, reflecting the compound's relevance in high-throughput screening. Its molecular weight and logP value suggest favorable pharmacokinetic properties, a key consideration for preclinical development.
From an SEO perspective, queries like "quinazoline-based inhibitors" and "benzenesulfonyl derivatives in drug design" are trending in academic search engines. This compound's structure-activity relationship (SAR) is often compared to FDA-approved EGFR inhibitors, such as gefitinib, highlighting its commercial potential. Laboratories specializing in fragment-based drug discovery frequently reference CAS 945553-94-6 in their patent applications.
Environmental and safety profiles of 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine are rigorously tested to comply with REACH regulations. Its stability under physiological conditions and metabolic pathways are critical for translational research. Recent publications on PubMed emphasize its low cytotoxicity in normal cell lines, a sought-after trait in precision medicine.
In conclusion, 945553-94-6 represents a promising scaffold for next-generation therapeutics. Its intersection with personalized medicine and computational chemistry tools positions it as a valuable asset for biopharmaceutical innovation. As interest grows in heterocyclic compounds, this molecule continues to attract attention in both academic and industrial settings.
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